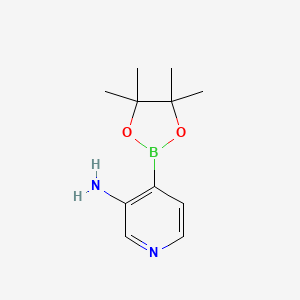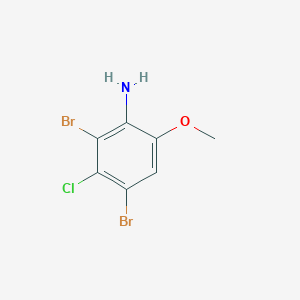
2-Methyldecahydroquinoxaline
Overview
Description
2-Methyldecahydroquinoxaline is a bicyclic organic compound that belongs to the family of quinoxalines. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. 2-Methyldecahydroquinoxaline has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Methyldecahydroquinoxaline is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, 2-Methyldecahydroquinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyldecahydroquinoxaline are diverse and complex. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In terms of antimicrobial activity, 2-Methyldecahydroquinoxaline has been shown to disrupt bacterial cell membranes, leading to cell death. Finally, the compound has been shown to inhibit viral replication by interfering with viral entry and replication processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyldecahydroquinoxaline in lab experiments include its high yield and purity, as well as its diverse range of biological activities. Additionally, the compound is relatively easy to synthesize and can be easily modified to improve its properties. However, there are also limitations to using 2-Methyldecahydroquinoxaline in lab experiments. For example, the compound is relatively unstable and can decompose over time. Additionally, it can be difficult to obtain large quantities of the compound, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 2-Methyldecahydroquinoxaline. One area of research could focus on the development of new synthetic methods to improve the yield and purity of the compound. Additionally, researchers could investigate the potential therapeutic applications of 2-Methyldecahydroquinoxaline in the treatment of other diseases, such as viral infections and inflammatory diseases. Finally, researchers could explore the use of 2-Methyldecahydroquinoxaline as a lead compound for the development of new drugs with improved properties and efficacy.
Conclusion
In conclusion, 2-Methyldecahydroquinoxaline is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. The compound exhibits a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. While there are limitations to using 2-Methyldecahydroquinoxaline in lab experiments, the compound has several advantages, including its high yield and purity. Future research on 2-Methyldecahydroquinoxaline could focus on the development of new synthetic methods, the investigation of potential therapeutic applications, and the use of the compound as a lead compound for drug development.
Scientific Research Applications
2-Methyldecahydroquinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Methyldecahydroquinoxaline has been shown to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against several viruses, including HIV and herpes simplex virus.
properties
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUISLARRBYSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698599 | |
| Record name | 2-Methyldecahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98951-18-9 | |
| Record name | 2-Methyldecahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




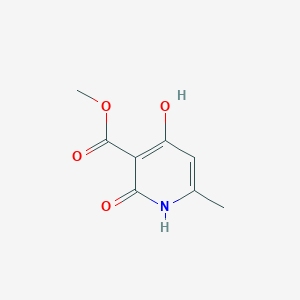

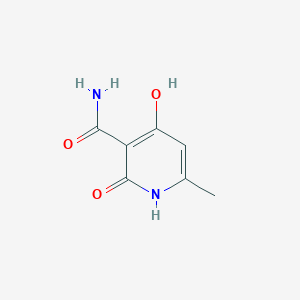

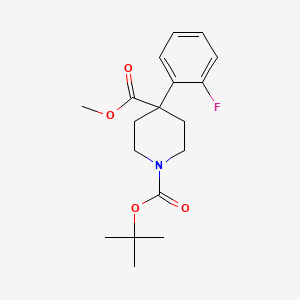

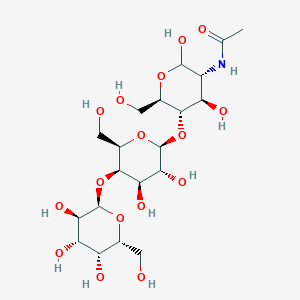
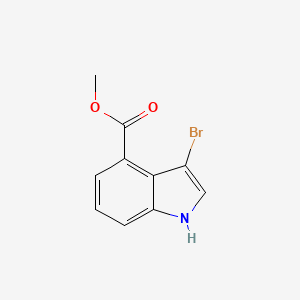
![1H-Pyrrolo[2,3-B]pyridine-3-carboxamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B1505855.png)
![1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-](/img/structure/B1505856.png)
![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)
